molecular formula C13H10BrNO2 B1587733 Phenyl N-(4-bromophenyl)carbamate CAS No. 50882-29-6

Phenyl N-(4-bromophenyl)carbamate

Cat. No. B1587733
CAS RN: 50882-29-6
M. Wt: 292.13 g/mol
InChI Key: DFVROMJTBLOOGY-UHFFFAOYSA-N
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Description

Phenyl N-(4-bromophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.17 g/mol. This compound is also known as NPCB or 4-BPC and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Chemical Properties

Phenyl N-(4-bromophenyl)carbamate serves as a significant compound in chemical synthesis, showing potential as a silylating agent and as part of novel chemical pathways. For instance, trimethylsilyl N-(4-bromophenyl)carbamate has been recognized for its role in creating silyl carbamates, highlighting its utility in complex chemical structures due to its planar configuration and quasi-pentacoordination of the Si atom, which is influenced by delocalization around the carbamate moiety (Böcskei et al., 1996). This characteristic makes it an essential component in the development of silylating agents, crucial for further chemical synthesis and modifications.

Material Science and Polymer Chemistry

In material science and polymer chemistry, phenyl N-(4-bromophenyl)carbamate derivatives exhibit interesting properties. For instance, they are involved in the preparation and structural elucidation of complex molecules, as seen in the synthesis of rare earth metal complexes using functionalized polystyrenes. These complexes demonstrate significant fluorescence emission, indicating potential applications in materials science for sensing, imaging, or as components in electronic devices. The synthesis involves incorporating 4-(chloromethyl) benzoic acid onto polystyrene chains, followed by complexation with Tb(III) ions, showcasing the versatility of phenyl N-(4-bromophenyl)carbamate derivatives in creating functional materials (Gao et al., 2012).

Catalysis and Reaction Mechanisms

In catalysis, derivatives of phenyl N-(4-bromophenyl)carbamate have been explored for their catalytic activity, particularly in organic reactions. For example, studies on micellar catalysis involving organic reactions like ester, amide, and carbamate hydrolyses have shown that such compounds can influence reaction rates and mechanisms. This insight into the catalytic activity of micelles of cetyltrimethylammonium bromide and sulfate on these hydrolyses provides a foundation for developing more efficient catalytic systems in organic synthesis (Broxton et al., 1988).

Pharmacophore Development in Drug Design

Phenyl N-(4-bromophenyl)carbamate and its derivatives also find applications in drug design and pharmacology. The replacement of phenyl groups with carbaborane clusters in drug molecules to generate carbaboranes, for example, represents an innovative approach in medicinal chemistry to enhance drug properties. Such modifications can lead to the development of new pharmacophores with potentially improved pharmacokinetic and pharmacodynamic profiles, illustrating the compound's utility in the creation of novel therapeutic agents (Neumann et al., 2015).

properties

IUPAC Name

phenyl N-(4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVROMJTBLOOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398759
Record name Phenyl N-(4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl N-(4-bromophenyl)carbamate

CAS RN

50882-29-6
Record name Phenyl N-(4-bromophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50882-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl N-(4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(4-BROMOPHENYL)CARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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